
trans-2-(2-Imino-5-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-(2-Imino-5-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol, commonly referred to as IMPDH, is an enzyme that plays a key role in the synthesis of nucleotides, which are the building blocks of DNA and RNA. IMPDH is a key enzyme in the de novo pathway of purine biosynthesis, which is essential for the growth and development of cells. IMPDH is a target for the development of drugs to treat a variety of diseases, including cancer, viral infections, and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Ytterbium Catalyzed Synthesis and Stereochemistry
A study presented the ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes and their application in stereoselective synthesis of piperidines through formal [4 + 2] cycloaddition with imines, showing high trans stereoselectivity (Moustafa & Pagenkopf, 2010). This research highlights the significance of catalytic processes in synthesizing complex cyclic structures, which could be relevant for designing compounds with specific stereochemical properties.
Asymmetric Syntheses of Imino and Amino Sugars
Another study focused on the asymmetric syntheses of biologically significant imino and amino sugars via stereospecific cyclization strategies, demonstrating the preparation of various cyclic compounds from α,ε-dihydroxy-β-amino esters (Davies et al., 2014). These findings suggest that cyclobutane derivatives could play a role in synthesizing bioactive molecules with potential pharmaceutical applications.
Photoreaction for Sustainable Material Synthesis
The synthesis of furfural-derived diacid through photoreaction, leading to stereospecific formation of a cyclobutane derivative, outlines a method for creating sustainable materials. This approach shows how light-induced reactions can be utilized to produce novel compounds that could serve as building blocks in material science (Wang et al., 2018).
Photocycloaddition in DNA Repair
Research into the photocycloaddition of N-acetylated cytosine leading to the stereoselective formation of cyclobutane pyrimidine dimer (CPD) provides insight into DNA repair mechanisms, indicating the significance of cyclobutane derivatives in studying and potentially mitigating UV-induced DNA damage (Yamamoto et al., 2010).
Catalysis and Polymerization
Studies on cyclopolymerization catalyzed by iron and cobalt complexes, producing polymers containing cyclobutane units, reveal the potential of cyclobutane derivatives in polymer science, particularly in synthesizing polymers with unique properties (Takeuchi et al., 2007).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2-imino-5-methylpyridin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-2-5-10(11)12(6-7)8-3-4-9(8)13/h2,5-6,8-9,11,13H,3-4H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQZQRMAZWRWGN-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N)C=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=N)C=C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-Imino-5-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



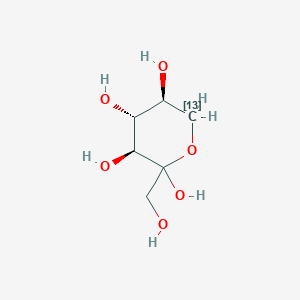
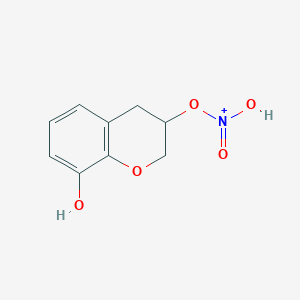
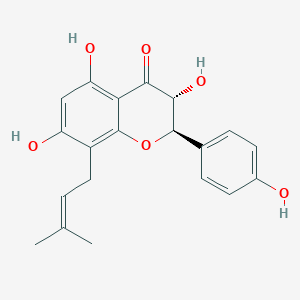
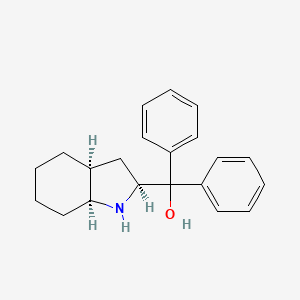
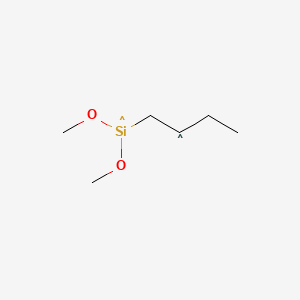


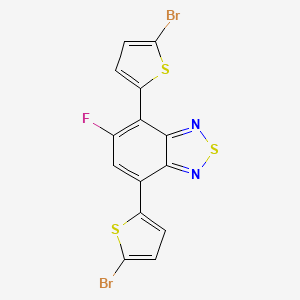
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)
